
N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine is a heterocyclic compound that features a pyrrole ring and a thietane ring. The presence of these rings makes it an interesting subject for research due to its potential biological and chemical properties. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine typically involves the formation of the pyrrole ring followed by the introduction of the thietane ring. One common method includes the reaction of a pyrrole derivative with a thietane precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and other industrial processes.
Wirkmechanismus
The mechanism of action of N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and pyrrole derivatives. These compounds share structural similarities but may differ in their specific chemical and biological properties.
Uniqueness
N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to the combination of the pyrrole and thietane rings, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
Molekularformel |
C10H16N2S |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C10H16N2S/c1-10(2)9(7-13-10)12-6-8-3-4-11-5-8/h3-5,9,11-12H,6-7H2,1-2H3 |
InChI-Schlüssel |
BSLRXYCMLCHOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NCC2=CNC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


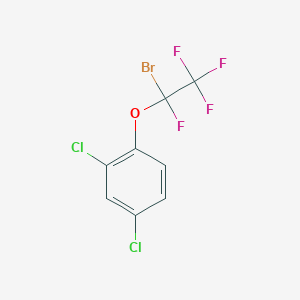
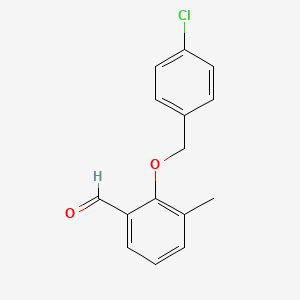

![5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B13334870.png)

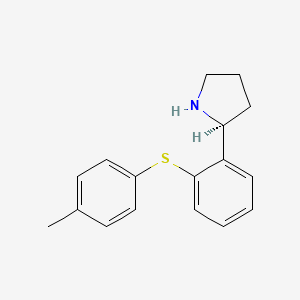
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13334882.png)
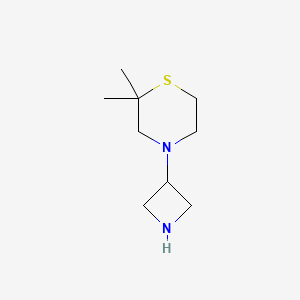
![1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine](/img/structure/B13334902.png)
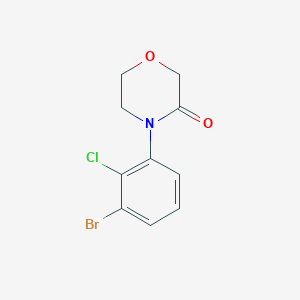

![7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine](/img/structure/B13334925.png)
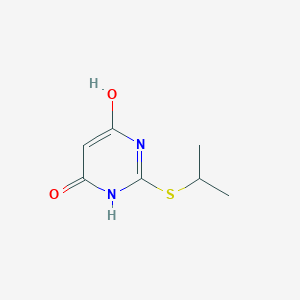
![6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13334930.png)
